6-Bromobenzo[e][1,2,4]triazine
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Overview
Description
6-Bromobenzo[e][1,2,4]triazine is a heterocyclic aromatic compound that contains a bromine atom attached to the benzene ring fused with a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[e][1,2,4]triazine typically involves the bromination of benzo[e][1,2,4]triazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the triazine ring acts as an electron-deficient center.
Cyclization Reactions: It can undergo cyclization reactions with nucleophiles to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides in the presence of Lewis acids such as aluminum chloride.
Cyclization Reactions: Reagents like hydrazines or diamines under reflux conditions in solvents like ethanol or acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[e][1,2,4]triazines.
Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Cyclization Reactions: Formation of fused heterocyclic systems such as triazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of photocatalysts for environmental remediation and energy conversion.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[e][1,2,4]triazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-benzotriazine-3-carboxylic acid: A derivative with a carboxylic acid group, used in similar applications.
5-Bromo-2,4-dichloro-6-methylpyrimidine: Another brominated heterocycle with different substitution patterns and applications
Uniqueness
6-Bromobenzo[e][1,2,4]triazine is unique due to its specific bromine substitution on the benzene ring fused with a triazine ring. This unique structure imparts distinct electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-1,2,4-benzotriazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVIRAZEBFIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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